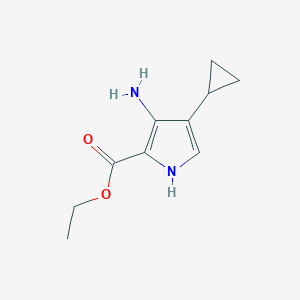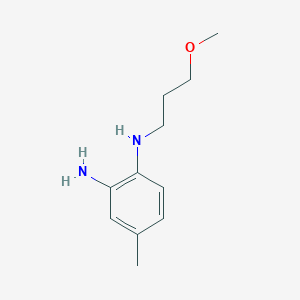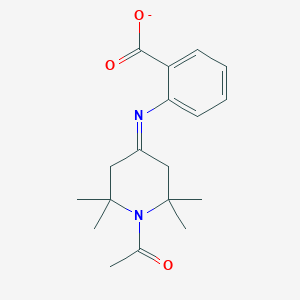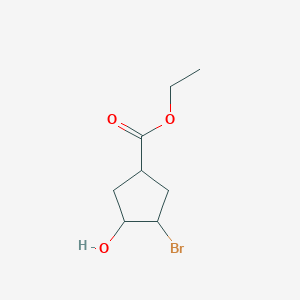![molecular formula C11H11FN2O3 B13059952 methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13059952.png)
methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate is an organic compound with a molecular formula of C11H11FN2O3. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. It is characterized by the presence of a hydrazone functional group, which is known for its versatility in chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-fluoroaniline. The process begins with the diazotization of 4-fluoroaniline, followed by the treatment with ethyl acetoacetate to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiproliferative, and antibacterial agent.
Pharmaceuticals: It serves as a precursor for the synthesis of various pharmacologically active molecules.
Materials Science: The compound’s unique chemical structure makes it useful in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism by which methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a role in the inflammatory response . The compound’s antiproliferative effects are linked to its ability to interfere with cell division processes, while its antibacterial activity is due to its interaction with bacterial cell membranes and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one: This compound shares a similar hydrazone functional group and exhibits comparable biological activities.
(Z)-Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazono]-3-oxobutanoate: Another related compound with similar structural features and reactivity.
Uniqueness
Methyl 2-[(Z)-2-(4-fluorophenyl)hydrazono]-3-oxobutanoate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific reactivity and biological activity profile, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H11FN2O3 |
|---|---|
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
methyl (Z)-2-[(4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C11H11FN2O3/c1-7(15)10(11(16)17-2)14-13-9-5-3-8(12)4-6-9/h3-6,15H,1-2H3/b10-7-,14-13? |
InChI-Schlüssel |
KWANOAFWQPWQBW-AAFQJJKBSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)OC)/N=NC1=CC=C(C=C1)F)/O |
Kanonische SMILES |
CC(=C(C(=O)OC)N=NC1=CC=C(C=C1)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)

![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)


![{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13059941.png)


